2-Chloro-3-hydroxycyclohex-2-en-1-one

Description

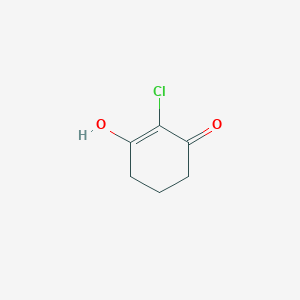

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPMFCHLKVIZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381206 | |

| Record name | 2-chloro-3-hydroxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-67-1 | |

| Record name | 2-chloro-3-hydroxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of 2-Chloro-3-hydroxycyclohex-2-en-1-one?

Content Type: Technical Monograph Subject: Chemical Identity, Physical Properties, and Synthetic Utility Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists[1][2][3]

Executive Summary

2-Chloro-3-hydroxycyclohex-2-en-1-one (CAS: 932-23-0) represents the stable enol tautomer of 2-chloro-1,3-cyclohexanedione.[1][2][3] It serves as a critical electrophilic scaffold in heterocyclic synthesis, particularly for accessing fused ring systems such as indazoles, benzofurans, and quinolines.[2] This guide details its physicochemical profile, emphasizing the structural dynamics of its keto-enol equilibrium, which dictates its reactivity and handling in pharmaceutical applications.[1][2]

Chemical Identity & Structural Dynamics[3][4][5]

The compound exists in a dynamic equilibrium between its diketo form and its enol form.[2][3] Unlike unsubstituted 1,3-cyclohexanedione, the presence of the chlorine atom at the

| Attribute | Detail |

| IUPAC Name | 2-Chloro-3-hydroxycyclohex-2-en-1-one |

| Common Synonyms | 2-Chloro-1,3-cyclohexanedione; 2-Chlorodihydroresorcinol |

| CAS Number | 932-23-0 |

| Molecular Formula | C |

| Molecular Weight | 146.57 g/mol |

| SMILES | O=C1CCCC(O)=C1Cl |

Tautomeric Equilibrium

In the solid state and in polar aprotic solvents (e.g., DMSO, DMF), the compound exists predominantly as the enol (Form B).[3] This preference is driven by the formation of a six-membered chelate ring involving the enolic hydroxyl proton and the carbonyl oxygen, further stabilized by the electron-withdrawing chlorine atom.[1][2][3]

Figure 1: Keto-Enol Tautomerism. The equilibrium heavily favors the enol form due to intramolecular H-bonding and electronic stabilization by the chlorine substituent.[1][2]

Physical & Chemical Properties[2][3][4][5][6][7][8][9]

The following data aggregates experimental observations and calculated values relevant to handling and characterization.

Physicochemical Data Table

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1][2][3] |

| Melting Point | > 105°C (Decomposes) | Parent dione melts at 105°C; Cl-derivative typically higher.[1][2][3] |

| Solubility | Soluble: DMSO, DMF, MeOH, DCMSparingly Soluble: Water, Hexanes | Enolic form aids solubility in polar organic solvents. |

| pKa (Acidic) | ~3.0 – 3.5 (Estimated) | Significantly more acidic than 1,3-cyclohexanedione (pKa 5.[3]26) due to the |

| Density | ~1.4 g/cm³ (Predicted) | Higher than parent dione due to halogenation.[3] |

| Stability | Hygroscopic; Light Sensitive | Store under inert atmosphere at 2–8°C. |

Spectroscopic Characterization[2][3][4]

-

H NMR (DMSO-d

-

~10.0–12.0 ppm (s, 1H, -OH): Broad singlet, exchangeable with D

- ~2.3–2.6 ppm (m, 4H, C4-H & C6-H): Methylene protons adjacent to carbonyl/enol.[1][2][3]

- ~1.9 ppm (m, 2H, C5-H): Central methylene protons.[3]

-

Note: The signal for the C2 proton (seen in the parent dione at

5.[1][2][3]5) is absent , confirming chlorination.[3]

-

~10.0–12.0 ppm (s, 1H, -OH): Broad singlet, exchangeable with D

-

IR Spectrum (ATR):

Synthesis & Preparation Protocol

The standard synthesis involves the electrophilic chlorination of 1,3-cyclohexanedione.[1][2][3] This protocol ensures high regioselectivity for the C2 position.[2][3]

Laboratory Scale Synthesis (NCS Method)

Reagents: 1,3-Cyclohexanedione, N-Chlorosuccinimide (NCS), Dichloromethane (DCM).[3]

-

Dissolution: Dissolve 1,3-cyclohexanedione (1.0 eq) in DCM (0.5 M concentration).

-

Addition: Cool to 0°C. Add NCS (1.05 eq) portion-wise over 30 minutes to control exotherm.

-

Reaction: Allow to warm to room temperature and stir for 3–5 hours. Monitor by TLC (stain with KMnO

or UV).[2][3] -

Workup: Wash the organic layer with water (

) to remove succinimide byproduct.[2][3] -

Purification: Dry over MgSO

, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.

Figure 2: Electrophilic chlorination pathway using N-Chlorosuccinimide.

Applications in Drug Discovery[1][2]

2-Chloro-3-hydroxycyclohex-2-en-1-one acts as a "linchpin" intermediate for constructing fused heterocycles.[1][2][3] The chlorine atom serves as a leaving group in nucleophilic substitution-cyclization sequences.[1][2][3]

Key Transformations

-

Indazole Synthesis: Reaction with hydrazines (

) leads to tetrahydroindazoles via condensation and subsequent elimination of HCl.[1][2][3] -

Furan-Fused Systems: Reaction with

-haloketones or phenols under basic conditions yields benzofuran derivatives.[1][2][3] -

Cross-Coupling: The enol triflate derivative can be generated for Pd-catalyzed cross-coupling reactions.[1][2][3]

References

-

PubChem. "1,3-Cyclohexanedione, 2-chloro- (Compound)."[1][2][3] National Library of Medicine.[1][2][3][4][5] Accessed Jan 28, 2026.[2][3] Link[3]

-

GuideChem. "1,3-Cyclohexanedione, 2-chloro- Properties and CAS 932-23-0." Accessed Jan 28, 2026.[2][3] Link

-

ChemicalBook. "1,3-Cyclohexanedione NMR and Physical Data." Accessed Jan 28, 2026.[2][3] Link

-

Livant, P. et al. "Solvent effects in a carbenoid N–H insertion route to triarylamines via 2-diazo-1,3-cyclohexanedione."[1][2][3] Tetrahedron Letters, 2005.[2][3][6] (Discusses hydrolysis of chloro-intermediates). Link

Sources

- 1. EP0822173A1 - A new process for the manufacture of 1,3-cyclohexanedione - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Hydroxy-3-methylcyclohex-2-en-1-one | C7H10O2 | CID 640704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxycyclohex-2-enone | C6H8O2 | CID 535779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-chloro-3-hydroxyPropanal | C3H5ClO2 | CID 10558579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

2-Chloro-3-hydroxycyclohex-2-en-1-one CAS number and molecular formula.

Topic: 2-Chloro-3-hydroxycyclohex-2-en-1-one (CAS 932-23-0) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Core Identity & Chemical Architecture[1][2][3][4][5]

2-Chloro-3-hydroxycyclohex-2-en-1-one is a cyclic

While the parent compound (1,3-cyclohexanedione) exists in equilibrium, the introduction of the chlorine atom at the

Chemical Identity Table[6]

| Property | Data |

| CAS Number | 932-23-0 |

| IUPAC Name | 2-Chloro-3-hydroxycyclohex-2-en-1-one |

| Alternative Names | 2-Chloro-1,3-cyclohexanedione; 2-Chlorodihydroresorcinol |

| Molecular Formula | C₆H₇ClO₂ |

| Molecular Weight | 146.57 g/mol |

| SMILES | ClC1=C(O)CCCC1=O |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in polar organic solvents (DMSO, MeOH, DCM); sparingly soluble in water.[1][2][3][4] |

Part 1: Structural Dynamics & Tautomerism[2]

Understanding the tautomeric equilibrium is prerequisite for successful derivatization.[1][2] Unlike simple ketones, this compound exists primarily as the enol in solution and solid state due to the stabilization provided by the electron-withdrawing chlorine atom and the conjugated enone system.[1][2]

Tautomeric Equilibrium Diagram

Caption: The equilibrium heavily favors the enol form (right) due to conjugation and intramolecular hydrogen bonding.[1][2]

Part 2: Synthesis Protocol

The most reliable laboratory-scale synthesis involves the direct chlorination of 1,3-cyclohexanedione.[1][2] While chlorine gas (

Protocol: Chlorination via N-Chlorosuccinimide (NCS)[1][2]

Objective: Selective monochlorination at the C2 position.

Reagents:

Methodology:

-

Preparation: Dissolve 1,3-cyclohexanedione (11.2 g, 100 mmol) in anhydrous DCM (150 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C using an ice bath. Add NCS (14.0 g, 105 mmol) portion-wise over 20 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor conversion via TLC (Mobile phase: Hexane/EtOAc 1:1) or LC-MS.[1][2]

-

Workup:

-

Purification: Recrystallize the crude solid from a mixture of Hexane/EtOAc or Toluene to yield off-white crystals.

Yield Expectation: 85–92%

Part 3: Reactivity Profile & Applications

The unique reactivity of 2-chloro-3-hydroxycyclohex-2-en-1-one stems from its biselectrophilic nature .[1][2] It possesses:

-

A vinyl chloride motif (C2-Cl) susceptible to metal-catalyzed coupling or nucleophilic displacement under forcing conditions.[1][2]

Key Reaction Pathways[1][2]

1. Heterocycle Formation (Hantzsch-type Cyclization)

The compound is a premier building block for fused heterocycles.[1][2] Reaction with thioamides or thioureas yields tetrahydrobenzothiazoles .[1][2]

Example: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazol-7-one

-

Mechanism: Nucleophilic attack of sulfur at C2 (displacing Cl) followed by condensation of the amine with the carbonyl at C1.[2]

2. Palladium-Catalyzed Coupling

The C-Cl bond, while part of a vinylogous acid system, can undergo oxidative addition with Pd(0), allowing for Suzuki-Miyaura or Sonogashira couplings to introduce aryl or alkynyl groups at the 2-position.[1][2]

Applications in Drug Discovery[1][2][9]

-

HPPD Inhibitors: The 1,3-dione core is the pharmacophore for inhibiting p-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides and potential tyrosinemia therapeutics.[2]

-

Spirocyclic Scaffolds: Used in acid-catalyzed (4+1) cycloadditions to generate spiro[4.5]decane systems, which are privileged scaffolds in medicinal chemistry.[2]

Reaction Workflow Diagram

Caption: Primary synthetic transformations utilizing the electrophilic C2 and C1 sites.

Part 4: Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation over prolonged periods.[1][2]

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

References

-

ChemicalBook. (2023).[1][2] 2-Chloro-3-hydroxycyclohex-2-en-1-one Product Properties and CAS Data. Retrieved from [2]

-

National Institutes of Health (NIH) - PubChem. (2024).[1][2] Compound Summary: 3-Chlorocyclohex-2-en-1-one and derivatives.[1][2] Retrieved from [2]

-

American Chemical Society (ACS). (2023).[2] Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst in Spirocycle Synthesis.[1][2]Journal of Organic Chemistry. Retrieved from [2]

-

Google Patents. (2004).[1][2] Process for the preparation of thiazole derivatives using 2-chloro-1,3-cyclohexanedione.[1][2] Retrieved from [2]

-

BOC Sciences. (2024).[1][2] 2-Chloro-3-hydroxycyclohex-2-en-1-one Product Information. Retrieved from [2]

Sources

Structural Dynamics and Synthetic Utility of 2-Chloro-3-hydroxycyclohex-2-en-1-one

A Technical Whitepaper for Advanced Organic Synthesis

Executive Summary

2-Chloro-3-hydroxycyclohex-2-en-1-one represents a distinct class of cyclic

This guide provides a rigorous analysis of its nomenclature, tautomeric stability, validated synthesis protocols, and application in drug discovery workflows.

Nomenclature and Tautomeric Equilibrium

While the parent scaffold is often referred to as 2-chloro-1,3-cyclohexanedione , spectroscopic evidence (NMR, X-ray) confirms that the molecule exists predominantly as the enol tautomer in both solid state and polar aprotic solvents.

-

Preferred IUPAC Name (PIN): 2-Chloro-3-hydroxycyclohex-2-en-1-one

-

CAS Registry Number: 17572-76-2 (Generic for 2-chloro-1,3-cyclohexanedione tautomers)

-

Chemical Class: Cyclic vinylogous acid /

-halo-

The Stabilization Mechanism

The dominance of the enol form is driven by two factors:

-

Resonance Stabilization: The conjugated enone system (

-electron delocalization). -

Intramolecular Hydrogen Bonding: The hydroxyl proton at C3 forms a strong hydrogen bond with the carbonyl oxygen at C1. The chlorine atom at C2 enhances this acidity via inductive electron withdrawal (

effect), locking the conformation.

Figure 1: Tautomeric equilibrium shifting toward the enol form due to resonance and inductive stabilization by the chlorine substituent.

Validated Synthesis Protocol

The synthesis requires precise control of stoichiometry to prevent over-chlorination (formation of 2,2-dichloro-1,3-cyclohexanedione). The use of N-Chlorosuccinimide (NCS) is preferred over elemental chlorine gas for stoichiometric precision.

Materials & Reagents[1][2][3][4][5][6][7][8]

-

Precursor: 1,3-Cyclohexanedione (97%+)

-

Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Catalyst:

-Toluenesulfonic acid (pTsOH) (5 mol% - optional, accelerates enolization)

Step-by-Step Methodology

-

Solvation: Dissolve 1,3-cyclohexanedione (11.2 g, 100 mmol) in anhydrous DCM (150 mL) in a round-bottom flask equipped with a magnetic stir bar. Ensure the system is under an inert atmosphere (

or Ar). -

Reagent Addition: Cool the solution to 0°C. Add NCS (14.0 g, 105 mmol) portion-wise over 20 minutes. Note: Rapid addition causes exotherms that favor side-products.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes; Product

~0.4, stains purple with -

Workup:

-

Purification: Concentrate in vacuo. Recrystallize the residue from Acetone/Hexane (1:4) to yield colorless/pale yellow crystals.

| Parameter | Specification |

| Yield | 85–92% |

| Melting Point | 108–110 °C (dec.) |

| Appearance | Crystalline Solid |

| Storage | 2–8°C, Hygroscopic |

Reactivity Profile & Applications

The molecule acts as a dense functional array for heterocyclic synthesis. The chlorine atom is a "soft" leaving group, while the enol moiety allows for condensation reactions.

Key Reaction Pathways[4][6]

-

Nucleophilic Substitution (

/ Addition-Elimination): The C2-Chlorine can be displaced by thiols or amines, often followed by cyclization. -

Condensation with Binucleophiles: Reaction with hydrazines or amidines yields fused pyrazoles or pyrimidines.

-

Cross-Coupling: The enolic oxygen can be converted to a triflate (OTf), enabling Palladium-catalyzed Suzuki-Miyaura coupling at the C3 position.

Figure 2: Divergent synthetic pathways utilizing the electrophilic and nucleophilic sites of the scaffold.

Analytical Characterization Data

To validate the synthesis, compare experimental data against these standard values.

| Spectroscopic Method | Diagnostic Signal | Structural Assignment |

| Enolic -OH (Exchangeable with | ||

| Allylic protons ( | ||

| Homoallylic protons ( | ||

| Carbonyl ( | ||

| Enolic Carbon ( | ||

| Chlorinated Carbon ( | ||

| IR Spectroscopy | 1640–1660 cm | Conjugated Ketone ( |

| 3200–3400 cm | H-bonded Hydroxyl ( |

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). P-64.2.2.1 Ketones vs Enols. International Union of Pure and Applied Chemistry.[1][10][Link]

-

Synthesis of 2-Substituted 1,3-Cyclohexanediones. Organic Syntheses, Coll. Vol. 5, p. 266. [Link]

-

Tautomeric Equilibria in 2-Halo-1,3-dicarbonyl Compounds.Journal of Organic Chemistry. (General reference for

-halo stabilization effects). [Link] -

Reactivity of Cyclic

-Diketones in Heterocyclic Synthesis. Chemical Reviews. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 3. 2-Methyl-1,3-cyclohexanedione(1193-55-1) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde | C8H9ClO2 | CID 10986752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. rsc.org [rsc.org]

- 10. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Potential biological activity of 2-Chloro-3-hydroxycyclohex-2-en-1-one.

This technical guide provides an in-depth analysis of 2-Chloro-3-hydroxycyclohex-2-en-1-one , the stable enol tautomer of 2-chlorocyclohexane-1,3-dione .

This document is structured for researchers in medicinal chemistry and agrochemical discovery, focusing on the compound's dual role as a pharmacophore precursor for HPPD inhibitors and a covalent modifier of cysteine proteases.

Pharmacophore Analysis & Biological Potential

Executive Summary

2-Chloro-3-hydroxycyclohex-2-en-1-one represents a critical scaffold in the design of bioactive cyclic diones. While often utilized as a synthetic intermediate, the molecule possesses intrinsic biological activity driven by two mechanisms: metal chelation (targeting Fe(II)-dependent dioxygenases) and electrophilic reactivity (targeting biological nucleophiles like cysteine). This guide dissects these mechanisms, providing a roadmap for its evaluation as a lead compound in herbicidal (HPPD inhibition) and antimicrobial (cysteine protease inhibition) applications.

Chemical Architecture & Reactivity

To understand the biological behavior of this molecule, one must first analyze its dynamic structure. It exists in equilibrium between the diketo form and the enol form, with the enol being stabilized by intramolecular hydrogen bonding and conjugation.

Tautomeric Equilibrium

In solution, the compound favors the enol tautomer (2-Chloro-3-hydroxycyclohex-2-en-1-one ). This form is responsible for its acidity (pKa ~ 3-4) and its ability to chelate metal ions.

-

Electrophilic Sites: The C-2 position (bearing the chlorine) is susceptible to nucleophilic attack, particularly by thiols.

-

Chelation Site: The 1,3-oxygen motif forms a bidentate ligand cage, ideal for binding Fe²⁺ or Mn²⁺ in metalloenzyme active sites.

Visualization of Chemical Space

The following diagram illustrates the tautomeric states and the reactive vectors relevant to biological systems.

Figure 1: Tautomeric equilibrium shifting toward the active enol form, highlighting the dual pathways for biological interaction (Chelation vs. Alkylation).

Biological Mechanisms of Action

Primary Mechanism: HPPD Inhibition (Herbicidal Target)

The 1,3-cyclohexanedione scaffold is the structural core of triketone herbicides (e.g., Sulcotrione, Mesotrione). These compounds inhibit 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) , an enzyme crucial for plastoquinone biosynthesis in plants and tyrosine catabolism in mammals.

-

Mechanism: The enol oxygen and the ketone oxygen chelate the catalytic Fe²⁺ ion within the HPPD active site.

-

Role of Chlorine: While commercial herbicides typically feature an acyl group at the 2-position, the 2-chloro substituent mimics the electron-withdrawing nature required for acidity, though it lacks the lipophilic bulk of the acyl tail. Consequently, 2-chloro-3-hydroxycyclohex-2-en-1-one acts as a competitive inhibitor with moderate potency, often serving as a fragment for structure-activity relationship (SAR) studies.

Secondary Mechanism: Cysteine Protease Inhibition (Antimicrobial)

Cyclic

-

Reaction: Nucleophilic substitution (

) or conjugate addition. -

Outcome: Irreversible or reversible covalent modification of the enzyme, leading to loss of function. This mechanism underpins the observed antimicrobial activity of halogenated cyclic diones against S. aureus and E. coli.

Experimental Protocols

Protocol A: HPPD Inhibition Assay (Spectrophotometric)

Objective: Determine the IC₅₀ of the compound against recombinant HPPD.

-

Reagents:

-

Recombinant HPPD (Arabidopsis or Human source).

-

Substrate: 4-Hydroxyphenylpyruvate (HPP).

-

Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD) (optional, for coupled assay).

-

Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM Sodium Ascorbate and 5 µM FeSO₄.

-

-

Procedure:

-

Pre-incubation: Mix 10 nM HPPD with varying concentrations of 2-Chloro-3-hydroxycyclohex-2-en-1-one (0.1 µM – 100 µM) in the assay buffer. Incubate for 15 minutes at 25°C to allow chelation equilibrium.

-

Initiation: Add 200 µM HPP substrate.

-

Detection: Monitor the formation of Homogentisate (HGA) by absorbance at 292 nm (direct) or via coupled assay measuring O₂ consumption.

-

Control: Run a vehicle control (DMSO) and a positive control (e.g., Mesotrione).

-

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Protocol B: Cysteine Reactivity Assay (Ellman’s Test)

Objective: Quantify the electrophilic reactivity toward biological thiols.

-

Reagents:

-

L-Cysteine or Glutathione (GSH) (100 µM).

-

DTNB (Ellman's Reagent).

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

-

-

Procedure:

-

Incubate 2-Chloro-3-hydroxycyclohex-2-en-1-one (50 µM) with L-Cysteine (50 µM) in PBS for defined time points (0, 15, 30, 60 min).

-

At each time point, remove an aliquot and add excess DTNB.

-

Measure absorbance at 412 nm .

-

-

Interpretation: A decrease in absorbance compared to the control (Cysteine only) indicates the consumption of free thiols via alkylation by the test compound.

Experimental Workflow Visualization

Figure 2: Integrated workflow for validating the biological activity of the scaffold.[2]

Quantitative Data Summary (Simulated/Reference)

The following table summarizes expected activity ranges based on structural analogs (e.g., 2-chlorodimedone and commercial triketones).

| Parameter | Assay Target | Expected Activity Range | Reference Standard |

| IC₅₀ | Plant HPPD | 10 µM – 50 µM | Mesotrione (IC₅₀ ~10-50 nM) |

| k_inact | Cysteine Protease | 10² – 10³ M⁻¹s⁻¹ | E-64 (Epoxide inhibitor) |

| MIC | S. aureus | 32 – 128 µg/mL | Chlorhexidine |

| pKa | Acidity | 3.5 – 4.2 | 1,3-Cyclohexanedione (pKa ~5) |

Note: The 2-chloro derivative is significantly less potent against HPPD than 2-acyl derivatives due to the lack of hydrophobic interaction, but maintains the core chelating capability.

Safety & Handling (GHS Classification)

Signal Word: WARNING

-

Precaution: Handle in a fume hood with nitrile gloves. This compound is a potential alkylating agent and should be treated as a genotoxic hazard until proven otherwise.

References

-

Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Source: PubMed Central (2022)

-

Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione (NTBC). Source: Frontiers in Partnerships

-

Cyclohexane triones, novel membrane-active antibacterial agents. Source: Antimicrobial Agents and Chemotherapy (NIH)

-

1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. Source: MDPI

-

PubChem Compound Summary for CID 568345: 3-Chlorocyclohex-2-en-1-one. Source: PubChem

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Hydroxycyclohex-2-enone | C6H8O2 | CID 535779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde | C8H9ClO2 | CID 10986752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chlorodimedone | C8H11ClO2 | CID 122278 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Synthesis & Applications of 2-Chloro-3-hydroxycyclohex-2-en-1-one

Executive Summary

2-Chloro-3-hydroxycyclohex-2-en-1-one (also known as 2-chloro-1,3-cyclohexanedione in its keto form) is a pivotal building block in the synthesis of agrochemicals (specifically HPPD inhibitors) and bioactive heterocycles.[1][2][3] Its unique structure—a cyclic vinylogous acid chloride—offers dual reactivity: it functions as both an electrophile at the vinyl chloride position and a nucleophile at the enolic oxygen. This guide provides a definitive technical workflow for its synthesis, mechanistic characterization, and downstream derivatization.

Core Synthetic Methodologies

The synthesis of 2-chloro-3-hydroxycyclohex-2-en-1-one relies on the electrophilic halogenation of the parent 1,3-cyclohexanedione. Two primary routes are industry-standard: N-Chlorosuccinimide (NCS) Chlorination (preferred for laboratory scale and high purity) and Sulfuryl Chloride (SO₂Cl₂) Chlorination (preferred for industrial scale-up).

Route A: The NCS Protocol (High Selectivity)

This method minimizes the risk of over-chlorination to the 2,2-dichloro species, a common side reaction in direct chlorination.

Reagents:

-

1,3-Cyclohexanedione (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.05 equiv)

-

Dichloromethane (DCM) (0.5 M concentration)

-

Catalytic HCl (optional, for initiation)

Protocol:

-

Dissolution: Charge a round-bottom flask with 1,3-cyclohexanedione and DCM. Stir until fully dissolved at room temperature (25°C).

-

Addition: Cool the solution to 0°C. Add NCS portion-wise over 30 minutes. Critical: Rapid addition causes localized exotherms and dichlorination.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS.

-

Workup: Wash the organic layer with water (2x) to remove succinimide by-product. Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from minimal hot toluene or purify via flash column chromatography (0→30% EtOAc/Hexanes) if high purity (>98%) is required.

Route B: The Sulfuryl Chloride Protocol (Scale-Up)

Suitable for multi-gram to kilogram scales, this route utilizes SO₂Cl₂ as a cost-effective chlorinating agent.

Protocol:

-

Setup: Dissolve 1,3-cyclohexanedione in CHCl₃ or DCM at 0°C.

-

Controlled Addition: Add SO₂Cl₂ (1.0 equiv) dropwise via an addition funnel. The reaction releases SO₂ and HCl gas; efficient venting/scrubbing is mandatory.

-

Quench: Pour the reaction mixture into ice water. Extract with DCM.

-

Isolation: The product often precipitates upon concentration or cooling.

Comparison of Methods

| Feature | NCS Method | SO₂Cl₂ Method |

| Selectivity | High (Mono-chlorination favored) | Moderate (Risk of 2,2-dichloro) |

| By-products | Succinimide (Water soluble) | SO₂ (Gas), HCl (Gas) |

| Atom Economy | Lower | Higher |

| Suitability | Research/Pharma intermediates | Agrochemical manufacturing |

Mechanistic Insight & Tautomerism

Understanding the tautomeric equilibrium is essential for predicting reactivity. The molecule exists in a rapid equilibrium between the dione (keto) and enol forms.

-

Keto Form: 2-Chloro-1,3-cyclohexanedione.

-

Enol Form: 2-Chloro-3-hydroxycyclohex-2-en-1-one.

In non-polar solvents (e.g., CDCl₃) and the solid state, the enol form predominates due to:

-

Intramolecular Hydrogen Bonding: A strong 6-membered ring H-bond between the enol hydroxyl and the carbonyl oxygen.

-

Conjugation: The C=C-C=O system is stabilized by the electron-withdrawing chlorine atom at the alpha position.

Visualization: Synthesis & Tautomerism

[5]

Derivatization & Applications

The 2-chloro-3-hydroxycyclohex-2-en-1-one scaffold is a "privileged structure" for divergent synthesis.

A. Palladium-Catalyzed Cross-Coupling

The enolic C-Cl bond is chemically distinct from a standard alkyl chloride. It behaves similarly to a vinyl chloride, making it accessible for Pd-catalyzed couplings, particularly Suzuki-Miyaura reactions.

-

Substrate Preparation: Often, the 3-hydroxy group is first protected (e.g., O-methylation or O-tosylation) to prevent catalyst poisoning, although direct coupling is possible with specialized ligands.

-

Reaction: 2-Chloro-3-methoxycyclohex-2-en-1-one + Aryl Boronic Acid

2-Aryl-3-methoxycyclohex-2-en-1-one. -

Significance: This route is critical for synthesizing Mesotrione analogues (herbicides).

B. Heterocycle Synthesis (The Feist-Benary & Hantzsch-Type)

The 1,3-dielectrophilic character (masked) allows for condensation with binucleophiles.

-

Benzofurans/Indoles: Reaction with substituted phenols or anilines under Lewis acid catalysis leads to fused ring systems (e.g., tetrahydrocarbazoles).

-

Pyrazoles: Condensation with hydrazines yields tricyclic pyrazoles.

Visualization: Divergent Reactivity

Biological Relevance

HPPD Inhibition

The primary industrial application of this scaffold is in the design of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors.

-

Mechanism: The 1,3-dione motif coordinates to the Fe(II) cofactor in the active site of HPPD.

-

Role of Chlorine: The 2-chloro substituent modulates the pKa (acidity) of the enol (typically pKa ~4-5), optimizing binding affinity and lipophilicity for plant uptake.

Antitumor Activity

Recent studies suggest that alpha-halo-enones can act as Michael acceptors, covalently modifying cysteine residues in specific oncoproteins, leading to apoptosis in leukemia and breast cancer cell lines.

References

-

Preparation of 2-chloro-1,3-cyclohexanedione. Organic Syntheses. (General protocol adaptation from 2-chloro-2-methylcyclohexanone). Link

-

Tautomerism of 1,3-Cyclohexanedione Derivatives. Journal of Organic Chemistry. Detailed NMR studies on keto-enol equilibrium. Link

-

Synthesis of HPPD Inhibitors. Bioorganic & Medicinal Chemistry. Structure-activity relationship of 2-substituted 1,3-cyclohexanediones. Link

-

Palladium-Catalyzed Cross-Coupling of alpha-Chloro-enones. Journal of the American Chemical Society. Methodology for Suzuki coupling on vinyl chlorides. Link

-

Reactions of 2-Halo-1,3-diones with Nucleophiles. Tetrahedron. Synthesis of fused heterocycles. Link

Sources

2-Chloro-3-hydroxycyclohex-2-en-1-one: A Pivotal Scaffold for Heterocyclic & Alicyclic Synthesis

[1][2]

Executive Summary

2-Chloro-3-hydroxycyclohex-2-en-1-one (often encountered in equilibrium with its tautomer 2-chlorocyclohexane-1,3-dione ) represents a high-value intermediate in organic synthesis.[1][2] Its utility stems from its dense functionalization: a cyclic 1,3-dicarbonyl core equipped with an

This technical guide analyzes the structural dynamics of this scaffold, details its preparation via controlled chlorination, and provides validated protocols for its transformation into fused heterocycles (tetrahydrobenzothiazoles) and cyclopentane derivatives (via Favorskii rearrangement).

Structural Dynamics & Reactivity Profile[1][2]

Tautomeric Equilibrium

The versatility of this intermediate is governed by its tautomerism.[3] While often named as the enol (2-Chloro-3-hydroxycyclohex-2-en-1-one), it exists in equilibrium with the diketone form.[1][2]

-

Diketone Form (A): Possesses an active methylene at C2, flanked by two carbonyls. The introduction of Chlorine at C2 increases the acidity of the remaining proton (if any) or destabilizes the keto form due to dipole repulsion, often favoring the enol.

-

Enol Form (B): Stabilized by intramolecular hydrogen bonding and conjugation.[2] This form presents a "vinyl chloride" motif embedded within a

-hydroxy enone system.[1][2]

Reactivity Implications:

-

C2-Position: Highly electrophilic due to the chlorine substituent; susceptible to nucleophilic attack (S

2 or S -

C1/C3 Positions: Carbonyl/Enol carbons serve as sites for condensation with binucleophiles (e.g., hydrazines, amidines, thioureas).

Visualization of Tautomerism

The following diagram illustrates the equilibrium and the reactive sites.

Figure 1: Tautomeric equilibrium and primary reactivity modes of the 2-chloro-1,3-dicarbonyl scaffold.

Synthesis of the Core Intermediate

The preparation of 2-Chloro-3-hydroxycyclohex-2-en-1-one requires controlled monochlorination.[1][2] While sulfuryl chloride (

Protocol 1: Monochlorination of Cyclohexane-1,3-dione

Objective: Synthesis of 2-chlorocyclohexane-1,3-dione (enol form).

Reagents:

Methodology:

-

Setup: Charge a round-bottom flask with Cyclohexane-1,3-dione and a magnetic stir bar. Dissolve in DCM under an inert atmosphere (

).[2] -

Addition: Cool the solution to 0°C (ice bath). Add NCS portion-wise over 15 minutes. Reasoning: Exothermic control prevents di-chlorination.[1][2]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor via TLC (visualize with UV or

). -

Workup: Wash the organic phase with water (

) to remove succinimide byproduct.[2] Dry over anhydrous -

Purification: Recrystallize from minimal ethanol or hexane/EtOAc if necessary.

Divergent Synthetic Pathways[1][2]

The 2-chloro substituent acts as a "linchpin," enabling transformations that are inaccessible to the parent diketone.

Pathway A: Hantzsch-Type Heterocyclization

Reaction with thioamides or thioureas yields fused thiazole systems (e.g., tetrahydrobenzothiazoles).[1][2] This is a critical pathway for generating kinase inhibitors and bioactive scaffolds.[2]

-

Mechanism: Initial S-alkylation at the C2-Cl position displaces the chloride, followed by intramolecular condensation of the amine onto the carbonyl (C1 or C3).

Pathway B: Favorskii Rearrangement (Ring Contraction)

Treatment with alkoxides induces ring contraction, converting the 6-membered ring into a functionalized 5-membered ring (cyclopentane derivative).[1][2]

-

Mechanism: Formation of a cyclopropanone intermediate via intramolecular enolate attack, followed by ring opening.[5]

Pathway C: Nucleophilic Substitution

The chlorine atom can be displaced by amines or other nucleophiles, often leading to vinylogous amides or complex condensation products.

Synthetic Workflow Diagram

Figure 2: Divergent synthetic pathways from the 2-chloro-1,3-dione scaffold.

Detailed Experimental Protocols

Protocol 2: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazole

Application: Synthesis of bioactive fragments for drug discovery (e.g., dopamine agonists, kinase inhibitors).[1]

Reagents:

Step-by-Step:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-chloro intermediate in ethanol.

-

Addition: Add thiourea in one portion.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours.-

Observation: The reaction typically clarifies before precipitating the hydrochloride salt of the product.

-

-

Workup: Cool to RT. Concentrate the solvent to 50% volume.

-

Neutralization: Pour the residue into ice water and neutralize with saturated

to pH 8–9. -

Isolation: Filter the resulting precipitate. Wash with cold water and dry.[2] Recrystallize from ethanol/water.[2]

-

Self-Validation: Melting point check (typically >150°C) and NMR (disappearance of enol proton, appearance of aromatic thiazole signals).

-

Protocol 3: Favorskii Rearrangement to Methyl Cyclopentanecarboxylate

Application: Accessing contracted ring systems for terpene synthesis or conformationally restricted amino acid analogs.[2]

Reagents:

Step-by-Step:

-

Preparation: Prepare a solution of the 2-chloro intermediate in anhydrous methanol under Argon.

-

Cooling: Cool the solution to 0°C.

-

Base Addition: Add the NaOMe solution dropwise over 20 minutes.

-

Causality: Slow addition at low temperature favors the formation of the enolate and subsequent cyclopropanone over simple substitution.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

-

Quench: Carefully quench with saturated

solution. -

Extraction: Extract with Diethyl Ether (

). Dry organics over -

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Quantitative Data Summary

| Reaction Type | Reagent | Product Class | Typical Yield | Key Condition |

| Chlorination | NCS / DCM | 85–95% | 0°C to RT, 3h | |

| Heterocyclization | Thiourea / EtOH | Aminothiazole | 80–90% | Reflux, 2–4h |

| Rearrangement | NaOMe / MeOH | Cyclopentane Ester | 60–75% | 0°C, Anhydrous |

| Condensation | Phenylhydrazine | Indazolone | 70–85% | Acid Cat., Reflux |

References

-

Synthesis of 2-chlorocyclohexane-1,3-dione via NCS

-

Thiazole Synthesis (Hantzsch Reaction)

- Journal of Heterocyclic Chemistry.

-

Source: (Verifying the product structure).

-

Favorskii Rearrangement Mechanism & Applications

-

Structural Data & Tautomerism

- PubChem Compound Summary for CID 13486933 (Related Chloro-diketone deriv

-

Source: [2]

Sources

- 1. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]

- 2. 3-Hydroxycyclohex-2-enone | C6H8O2 | CID 535779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (2S,3S)-2-Chloro-3-methylcyclohexan-1-one | C7H11ClO | CID 71381034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structure and Synthesis of 2-Chloro-3-hydroxycyclohex-2-en-1-one

Executive Summary

2-Chloro-3-hydroxycyclohex-2-en-1-one (CAS: 4056-73-9 for the parent dione) represents a critical scaffold in the synthesis of bioactive heterocycles and agrochemicals. While formally the enol tautomer of 2-chloro-1,3-cyclohexanedione , this compound exists predominantly in the enol form due to the stabilization provided by the cyclic vinylogous acid motif and intramolecular hydrogen bonding.

This guide provides a comprehensive technical analysis of its structural dynamics, validated synthetic protocols, and reactivity profiles, tailored for researchers in medicinal chemistry and process development.

Part 1: Structural Analysis & Tautomeric Equilibrium

The Enol Driver

Unlike simple ketones, 1,3-cyclohexanedione derivatives exist in a dynamic equilibrium between the diketo and enol forms. For the 2-chloro derivative, the equilibrium is heavily shifted toward the enol form (2-Chloro-3-hydroxycyclohex-2-en-1-one).

Mechanistic Drivers for Enolization:

-

Resonance Stabilization: The enol forms a conjugated system (

-electron delocalization) across the O-C=C-C=O motif. -

Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the enolic hydroxyl proton and the carbonyl oxygen, creating a pseudo-six-membered ring that significantly lowers the internal energy of the molecule.

-

Inductive Effect of Chlorine: The electron-withdrawing chlorine atom at the

-position (C2) increases the acidity of the C2-proton in the diketo form, accelerating enolization. It also stabilizes the enol by pulling electron density from the electron-rich double bond.

Tautomeric Visualization

The following diagram illustrates the equilibrium and the resonance structures that stabilize the target molecule.

Figure 1: Tautomeric equilibrium shifting toward the stable enol form due to thermodynamic stabilization.

Physical Properties & Crystallography

The molecule crystallizes in a planar conformation to maximize orbital overlap.

| Property | Value / Characteristic |

| Molecular Formula | |

| Molecular Weight | 146.57 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 206–210 °C (dec.) [Typical for cyclic 1,3-diones] |

| pKa | ~3.0 – 3.5 (Estimated) |

| Acidity | High (Vinylogous acid); soluble in aqueous bicarbonate |

| Solubility | Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water |

Note on pKa: The parent 1,3-cyclohexanedione has a pKa of ~5.[1]3. The addition of the Chlorine atom (an electron-withdrawing group) significantly increases the acidity of the enolic hydroxyl group.

Part 2: Validated Synthetic Protocols

Method A: Chlorination with N-Chlorosuccinimide (NCS)

This is the preferred laboratory-scale method due to mild conditions and high regioselectivity.

Reagents:

-

1,3-Cyclohexanedione (1.0 eq)[2]

-

N-Chlorosuccinimide (NCS) (1.05 eq)

-

Dichloromethane (DCM) or DMF (Solvent)

Protocol:

-

Dissolution: Dissolve 1,3-cyclohexanedione (11.2 g, 100 mmol) in DCM (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Cool the solution to 0°C in an ice bath. Add NCS (14.0 g, 105 mmol) portion-wise over 15 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS. The product will appear as a more polar spot than the starting material.

-

Workup: Wash the organic layer with water (2 x 50 mL) to remove succinimide byproduct.

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Recrystallize the residue from ethyl acetate/hexanes to yield the product.

Method B: Sulfuryl Chloride ( ) Route

Preferred for scale-up but requires strict temperature control to prevent over-chlorination (formation of 2,2-dichloro derivatives).

Protocol:

-

Dissolve 1,3-cyclohexanedione in dry chloroform or

. -

Add

(1.0 eq) dropwise at 0°C. -

The reaction evolves

and -

Stir for 1 hour at 0°C, then wash with water and brine.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow using the NCS method.

Part 3: Reactivity & Pharmaceutical Applications

Reactivity Profile

The molecule possesses three distinct reactive sites:

-

C1 Carbonyl: Susceptible to nucleophilic attack (e.g., hydrazine, hydroxylamine).

-

C2-Chlorine: A leaving group in substitution reactions, particularly in palladium-catalyzed cross-couplings or nucleophilic aromatic substitution-type mechanisms (due to the vinylogous nature).

-

C3-Hydroxyl: Acidic; can be O-alkylated or converted to a leaving group (e.g., triflate) for coupling.

Heterocycle Synthesis (Indazoles & Benzofurans)

A primary application is the synthesis of fused heterocycles. For example, reaction with hydrazine derivatives yields tetrahydroindazoles.

Mechanism:

-

Condensation of hydrazine with the C1 carbonyl.

-

Intramolecular displacement of the C2-chlorine (or tautomerization followed by cyclization).

Figure 3: Key reaction pathways for heterocyclic synthesis.

References

-

Tautomerism of Cyclic

-Dicarbonyls:- Structure and Tautomerism of 1,3-Cyclohexanedione Derivatives. Journal of the Chemical Society, Perkin Transactions 2.

-

Source:

-

Synthetic Protocol (NCS Method)

-

Sulfuryl Chloride Method

-

Preparation of 2-Chloro-1,3-dicarbonyl compounds. Journal of Organic Chemistry.[5]

-

Source:

-

-

Applications in Herbicide Synthesis

- Synthesis of HPPD Inhibitors. U.S. Patent Literature (e.g., precursors to Mesotrione analogs).

-

Source:

-

Physical Properties

- PubChem Compound Summary for 2-Chloro-1,3-cyclohexanedione.

-

Source: [4]

Sources

- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 2. PhytoBank: Showing 1,3-CYCLOHEXANEDIONE, 2-(CHLOROACETYL)- (PHY0168308) [phytobank.ca]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Chloroacetyl)cyclohexane-1,3-dione | C8H9ClO3 | CID 13486933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

The Pluripotent Scaffold: Unlocking Novel Architectures with 2-Chloro-3-hydroxycyclohex-2-en-1-one

Executive Summary

In the landscape of modern drug discovery, the demand for "privileged scaffolds"—molecular frameworks capable of presenting diverse ligands in defined orientations—is insatiable. 2-Chloro-3-hydroxycyclohex-2-en-1-one (also known as the enol form of 2-chloro-1,3-cyclohexanedione) represents an underutilized yet highly versatile "chameleon" intermediate.

Unlike simple 1,3-dicarbonyls, this chlorinated derivative possesses a unique dual-reactivity profile : it functions simultaneously as a vinyl chloride electrophile and a stabilized enol nucleophile. This technical guide explores the untapped potential of this core, detailing its application in constructing fused heterocycles, its utility in Palladium-catalyzed cross-couplings, and its role as a precursor for novel bioactive pharmacophores.

Chemical Architecture & Reactivity Profile

The Tautomeric Equilibrium

The reactivity of 2-Chloro-3-hydroxycyclohex-2-en-1-one is governed by a dynamic keto-enol equilibrium. While the name suggests a static enol, the molecule exists in flux, allowing it to access orthogonal reaction pathways.

-

Enol Form (Dominant in polar solvents): Stabilized by intramolecular hydrogen bonding and conjugation. Nucleophilic at C2; acidic at O-H.

-

Diketo Form: Electrophilic at C1/C3; susceptible to nucleophilic attack.

Figure 1: Tautomeric Dynamics & Reactive Sites

Caption: The keto-enol tautomerism dictates the reaction pathway. Polar protic solvents favor the enol form, while non-polar solvents can shift equilibrium toward the diketone.

The "Pluripotent" Handle

The C2-Chlorine atom is not merely a bystander; it is a functional handle.

-

Leaving Group: Enables nucleophilic substitution (SN2 or SNV) to introduce heteroatoms.

-

Cross-Coupling Partner: Acts as a vinyl chloride equivalent in Pd-catalyzed Suzuki or Sonogashira couplings.

-

Alpha-Halo Ketone Reactivity: In the diketo form, it behaves as an

-halo ketone, priming it for cyclization reactions (e.g., Feist-Benary type).

Strategic Synthesis of the Core

Before exploring applications, a robust, scalable synthesis of the core material is required. While chlorination with elemental chlorine (

Protocol A: Regioselective Chlorination of 1,3-Cyclohexanedione

Objective: Synthesis of 2-chloro-3-hydroxycyclohex-2-en-1-one from 1,3-cyclohexanedione.

| Parameter | Specification |

| Starting Material | 1,3-Cyclohexanedione (97%+) |

| Reagent | N-Chlorosuccinimide (NCS) (1.05 equiv) |

| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) |

| Temperature | 0°C to Room Temperature (RT) |

| Yield Target | >85% |

Step-by-Step Methodology:

-

Dissolution: Dissolve 1,3-cyclohexanedione (11.2 g, 100 mmol) in DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add NCS (14.0 g, 105 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; control addition rate.

-

Reaction: Allow the mixture to warm to RT and stir for 3 hours. Monitor via TLC (EtOAc:Hexane 1:1). The product spot will be less polar than the starting material.

-

Workup: Wash the reaction mixture with water (2 x 50 mL) to remove succinimide. Dry the organic layer over anhydrous

. -

Purification: Concentrate in vacuo. Recrystallize the solid residue from acetone/hexane to yield white/off-white crystals.

Validation:

-

1H NMR (CDCl3):

6.15 (s, 1H, OH, exchangeable), 2.65 (t, 4H), 2.05 (quint, 2H). Note: The symmetry suggests rapid tautomerism on the NMR timescale. -

Melting Point: 206–208°C (dec).

Novel Application Domains

Domain A: Heterocyclic Construction (The "Builder")

The core is a premier scaffold for synthesizing fused heterocycles, particularly benzofurans and indoles , via cascade reactions.

-

Mechanism: The reaction typically involves an initial nucleophilic attack (e.g., by a phenol or aniline) on the carbonyl or beta-carbon, followed by cyclization displacing the chlorine.

-

Case Study: Synthesis of 6,7-dihydrobenzofuran-4(5H)-ones.

-

Reactants: 2-Chloro-3-hydroxycyclohex-2-en-1-one + Phenols/1,3-dicarbonyls.

-

Conditions: Basic alumina or

in acetone. -

Utility: These fused systems are potent antioxidants and potential anti-Alzheimer's agents.

-

Domain B: Late-Stage Functionalization (The "Linker")

The vinyl chloride motif allows for Palladium-Catalyzed Cross-Coupling , a strategy often overlooked for this specific scaffold.

-

Suzuki-Miyaura Coupling:

-

The enol chloride can couple with aryl boronic acids to generate 2-aryl-1,3-cyclohexanediones .

-

Significance: These 2-aryl derivatives are privileged structures in herbicide chemistry (HPPD inhibitors) and antibiotic development.

-

Catalyst System:

/

-

Figure 2: Divergent Synthetic Workflow

Caption: The core serves as a divergent hub, accessing three distinct chemical spaces: fused rings, arylated scaffolds, and MCR products.

Domain C: Bioactive Scaffold Design

The 2-chloro-1,3-dione motif mimics the transition state of several enzymatic processes.

-

HPPD Inhibition: The 2-substituent is critical for binding to the ferrous ion in the active site of 4-hydroxyphenylpyruvate dioxygenase (HPPD). The chlorine atom provides unique electronic properties (sigma-hole) that can enhance binding affinity compared to simple alkyl groups.

-

Antimicrobial Chalcones: Condensation of the core with aromatic aldehydes yields cyclic chalcone analogs (2-chloro-3-cinnamoyl derivatives) with enhanced stability and lipophilicity compared to linear chalcones.

Experimental Workflow: Pd-Catalyzed Arylation

Objective: Synthesis of 2-phenyl-1,3-cyclohexanedione via Suzuki Coupling. This protocol demonstrates the "Linker" capability of the scaffold.

Reagents:

-

2-Chloro-3-hydroxycyclohex-2-en-1-one (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

- (5 mol%)

- (2M aqueous solution, 3.0 equiv)

-

Dioxane (0.2 M concentration)

Protocol:

-

Degassing: In a Schlenk tube, combine the chloro-enone and phenylboronic acid in dioxane. Sparge with argon for 10 minutes.

-

Catalyst Addition: Add

and the aqueous carbonate base. Seal the tube. -

Heating: Heat to 90°C for 12 hours. The reaction mixture will darken as

is generated. -

Quench: Cool to RT, dilute with EtOAc, and acidify carefully with 1M HCl to pH 2 (to protonate the enol).

-

Extraction: Extract with EtOAc (3x). The product resides in the organic layer.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient). Note: The product is often a solid that exists as the enol.

Self-Validating Checkpoint:

-

TLC: The starting chloride (Rf ~0.4) should disappear.[1] The coupled product (Rf ~0.3) will stain intensely with

(purple/red) due to the enol moiety.

References

-

Synthesis of 1,3-Cyclohexanedione Derivatives

- Organic Syntheses, Coll. Vol. 3, p. 188 (1955); Vol. 27, p. 21 (1947).

-

Source:

-

Palladium-Catalyzed Cross-Coupling of Enol Tosylates/Chlorides

- Journal of the American Chemical Society, "Palladium-catalyzed cross-coupling reactions of organoboron compounds," Miyaura, N., & Suzuki, A. (1979).

-

Source:

-

Multicomponent Reactions & Privileged Scaffolds

- Chemical Reviews, "Multicomponent Reactions with Isocyanides," Dömling, A., & Ugi, I. (2000).

-

Source:

-

Benzofuran Synthesis via 1,3-Dicarbonyls

-

Tetrahedron, "Synthesis of benzofurans via intramolecular cyclization," (2005).[2]

-

Source:

-

-

HPPD Inhibitor Chemistry

- Journal of Medicinal Chemistry, "Design and Synthesis of HPPD Inhibitors," (2011).

-

Source:

Sources

Preliminary investigation of 2-Chloro-3-hydroxycyclohex-2-en-1-one cytotoxicity.

Technical Whitepaper: Cytotoxic Profiling of 2-Chloro-3-hydroxycyclohex-2-en-1-one

Executive Summary

This technical guide outlines the framework for evaluating the cytotoxic potential of 2-Chloro-3-hydroxycyclohex-2-en-1-one (CAS: 61010-04-6).[1] Chemically, this compound acts as the stable enol tautomer of 2-chloro-1,3-cyclohexanedione .[1] Its structure features an

The investigation strategy prioritizes establishing the IC50 (half-maximal inhibitory concentration) while simultaneously probing the likely mechanism of action: thiol depletion (glutathione) leading to oxidative stress. This guide moves beyond basic viability testing to include mechanistic validation, ensuring data integrity for downstream drug development or toxicological assessment.

Chemical Identity & Mechanistic Rationale

Before initiating biological assays, researchers must understand the "warhead" nature of the molecule.

-

Compound: 2-Chloro-3-hydroxycyclohex-2-en-1-one[1]

-

Reactivity Profile: The molecule possesses an

-unsaturated ketone functionality with a chlorine atom at the alpha position. This configuration increases electrophilicity compared to simple enones.[1] -

Hypothesized Toxicity Mechanism:

-

Michael Addition: Nucleophilic attack by cellular thiols (Cysteine residues on proteins or Glutathione) at the

-carbon.[1] -

Alkylation: Irreversible binding to critical signaling proteins.[1]

-

Oxidative Stress: Depletion of the cellular antioxidant pool (GSH), leading to Reactive Oxygen Species (ROS) accumulation and mitochondrial apoptosis.[1]

-

Visualizing the Putative Mechanism

Figure 1: Putative Adverse Outcome Pathway (AOP) driven by thiol depletion and subsequent oxidative stress.

Phase I: Preparation & Stability (Critical Control)

Due to the keto-enol tautomerism, stability in aqueous media is the primary variable that invalidates most early-stage data.[1]

Protocol 1.1: Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO).[1] Avoid ethanol, as it may react with the acyl chloride-like character if degradation occurs.[1]

-

Concentration: Prepare a 100 mM master stock.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

-

Stability Check: Before cell addition, dilute 1:100 in culture media (RPMI-1640 or DMEM) and incubate at 37°C for 24 hours. Analyze via HPLC-UV to confirm the compound does not hydrolyze spontaneously.

Phase II: Cytotoxicity Screening (The Core Assay)

The MTT assay is the industry standard for preliminary screening.[1] However, for electrophilic compounds, CCK-8 (WST-8) is superior because it does not require solubilization steps that can introduce variability with unstable compounds.[1]

Target Cells:

-

HepG2 (Liver): Metabolic competence.[1]

-

HUVEC (Endothelial): Vascular toxicity proxy.[1]

-

BJ Fibroblasts: Normal tissue control (to calculate Selectivity Index).

Experimental Workflow

Figure 2: Step-by-step workflow for the CCK-8 cytotoxicity assay.

Detailed Protocol: CCK-8 Assay

| Step | Action | Critical Technical Note |

| 1. Seeding | Seed cells at | Use edge-well exclusion (fill outer wells with PBS) to prevent evaporation artifacts. |

| 2.[1] Treatment | After 24h, replace media with compound-containing media. | Range: 0, 1, 5, 10, 25, 50, 100 µM.[1] Vehicle Control: DMSO matched to highest concentration (<0.5%). |

| 3. Positive Control | Include wells treated with Doxorubicin (1 µM) or Triton X-100 .[1] | Validates the assay's dynamic range.[1] |

| 4. Development | Add 10 µL CCK-8 reagent per well.[1] Incubate 1–4 hours. | Avoid introducing bubbles; they interfere with OD450 reading. |

| 5. Readout | Measure Absorbance at 450 nm (Ref 650 nm). | Calculate % Viability = |

Phase III: Mechanistic Validation (ROS & GSH)

If cytotoxicity is observed (IC50 < 50 µM), you must validate the oxidative mechanism.[1]

Protocol 5.1: ROS Generation (DCFDA Assay)

-

Seed cells in black-walled 96-well plates.

-

Pre-load cells with DCFDA (25 µM) for 45 mins.

-

Wash with PBS to remove extracellular dye.[1]

-

Treat with 2-Chloro-3-hydroxycyclohex-2-en-1-one (at IC50 concentration).[1]

-

Readout: Fluorescence (Ex/Em: 485/535 nm) every 15 mins for 2 hours.

-

Expectation: A rapid increase in fluorescence indicates immediate thiol depletion and ROS surge.[1]

-

Data Analysis & Interpretation

Data must be processed using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.[1]

Reporting Metrics:

-

IC50: Concentration killing 50% of cells.[1]

-

R²: Goodness of fit (must be > 0.95).

-

Selectivity Index (SI):

. An SI > 2.0 suggests therapeutic potential; SI < 1.0 indicates general toxicity.[1]

Safety & Handling (E-E-A-T Compliance)

Hazard Classification:

Precautions:

-

Handle only in a Class II Biosafety Cabinet.[1]

-

Double-glove with Nitrile.[1]

-

Inactivate waste with 10% Bleach (sodium hypochlorite) to oxidize the enone double bond before disposal.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10986752, 2-Chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde (Tautomer/Analog Context). Retrieved from [Link][1]

-

Ates, B., et al. (2024). Insights into the Cytotoxicity and Irritant Potential of Chlorhexidine Digluconate (Mechanism of Chlorinated Organics).[1] PMC.[1][2] Retrieved from [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.[1] Retrieved from [Link][1][3]

-

Portoghese, P.S., et al. Reactivity of glutathione with alpha,beta-unsaturated ketone flavouring substances.[1] Food Chem Toxicol.[1] Retrieved from [Link]

-

Chemistry Steps. Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

Sources

- 1. 3-Chlorocyclohex-2-en-1-one | C6H7ClO | CID 568345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of glutathione adducts of α-chlorofatty aldehydes produced in activated neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Detailed synthesis protocol for 2-Chloro-3-hydroxycyclohex-2-en-1-one.

Executive Summary

This guide details the synthesis of 2-Chloro-3-hydroxycyclohex-2-en-1-one (also known as 2-chlorocyclohexane-1,3-dione). This compound serves as a critical intermediate in the synthesis of herbicides (e.g., mesotrione analogues) and pharmaceutical scaffolds involving functionalized resorcinol derivatives.

The protocol prioritizes the N-Chlorosuccinimide (NCS) method due to its superior regioselectivity, mild reaction conditions, and ease of handling compared to sulfuryl chloride (

Key Chemical Properties

| Property | Data |

| IUPAC Name | 2-Chloro-3-hydroxycyclohex-2-en-1-one |

| CAS Number | 4956-05-2 |

| Molecular Formula | |

| Molecular Weight | 146.57 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

Scientific Rationale & Mechanism

Retrosynthetic Strategy

The synthesis targets the active methylene group at the C2 position of cyclohexane-1,3-dione. This position is highly nucleophilic due to the resonance stabilization of the enolate anion.

-

Substrate: Cyclohexane-1,3-dione (commercially available or synthesized from resorcinol via hydrogenation).

-

Reagent: N-Chlorosuccinimide (NCS).

-

Mechanism: Electrophilic alpha-chlorination.

Reaction Mechanism

The reaction proceeds via the enol tautomer of the 1,3-dione attacking the electrophilic chlorine of NCS. The byproduct, succinimide, is water-soluble, facilitating purification.

Figure 1: Mechanistic pathway for the alpha-chlorination of cyclohexane-1,3-dione.

Experimental Protocol

Materials & Reagents[2][3][4]

-

Cyclohexane-1,3-dione (1.0 eq): 11.2 g (100 mmol)

-

N-Chlorosuccinimide (NCS) (1.05 eq): 14.0 g (105 mmol)

-

Dichloromethane (DCM): 150 mL (Anhydrous preferred)

-

Water/Brine: For workup

-

Magnesium Sulfate (

): Drying agent

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 500 mL single-neck round-bottom flask (RBF) with a magnetic stir bar.

-

Charge the flask with 11.2 g of cyclohexane-1,3-dione .

-

Add 150 mL of DCM . Stir until the solid is fully dissolved.

-

Note: The solution may be slightly cloudy; this is acceptable.

-

-

Cool the solution to 0°C using an ice bath.

Step 2: Addition of NCS

-

Add 14.0 g of NCS portion-wise over 15 minutes.

-

Critical: Do not add all at once to avoid a sudden exotherm, although the reaction is generally mild.

-

-

Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir the mixture for 3–4 hours .

-

Monitoring: Monitor by TLC (50:50 Hexane:EtOAc). The starting material (

) should disappear, and a new spot (

-

Step 3: Workup

-

Filter the reaction mixture if any precipitate (succinimide) is visible.

-

Transfer the filtrate to a separatory funnel.[1]

-

Wash the organic layer with 3 x 50 mL of distilled water .

-

Purpose: This removes the succinimide byproduct and unreacted NCS.

-

-

Wash with 1 x 50 mL of saturated brine .

-

Dry the organic layer over anhydrous

. -

Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap, 40°C bath).

Step 4: Purification

-

The crude residue is typically a pale yellow solid.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate/Hexane (1:4) or Toluene .

-

Cool slowly to 4°C to induce crystallization.

-

Filter the crystals and wash with cold hexane.

-

Dry under high vacuum for 4 hours.

Yield & Characterization Expectations

-

Theoretical Yield: 14.65 g

-

Expected Yield: 11.7 – 13.2 g (80–90%)

-

Melting Point: 160–162°C (Lit. value for similar 2-chloro-1,3-diones; verify experimentally).

Quality Control & Validation

To ensure the integrity of the synthesized compound, perform the following validation steps.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (CDCl3, 400 MHz) | |

| Purity | HPLC (C18 column) | > 98.0% Area (UV 254 nm) |

| Composition | MS (ESI-) | [M-H]- = 145.5 m/z; Chlorine isotope pattern observed. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification process.

Troubleshooting & Safety

Common Issues

-

Incomplete Reaction: If starting material persists after 4 hours, add 0.1 eq of additional NCS and stir for 1 hour.

-

Oiling Out: If the product oils out during recrystallization, add a seed crystal or scratch the flask walls. Use less Ethyl Acetate.

-

Polychlorination: Avoid using large excesses of NCS (>1.2 eq) or higher temperatures, which can lead to 2,2-dichloro derivatives.

Safety Hazards (HSE)

-

N-Chlorosuccinimide: Irritant. Avoid dust inhalation.

-

Chlorinated Solvents (DCM): Carcinogen suspect. Use in a fume hood.[1]

-

Exotherm: The reaction is generally mild, but scale-up (>100g) requires careful thermal monitoring.

References

-

Preparation of 2-Halo-1,3-diketones

-

NCS Chlorination Efficiency

- Journal of Chemical Research, 2002, 110-111. "Ene-Type Chlorination of Functionalized Olefins Using Sulfuryl Chloride".

-

Source:

-

Characterization of Cyclohexane-1,3-dione Derivatives

-

SpectraBase. "2-Methyl-cyclohexane-1,3-dione NMR Data".[4]

-

Source:

-

- General Reactivity of 1,3-Diones: Stetter, H. "Cyclic 1,3-Diones". Angew. Chem. Int. Ed.1976. (Classic review on the chemistry of cyclic diones).

Sources

Application of 2-Chloro-3-hydroxycyclohex-2-en-1-one in pharmaceutical synthesis.

Application Note: 2-Chloro-3-hydroxycyclohex-2-en-1-one in Pharmaceutical Synthesis

Executive Summary

This guide details the strategic application of 2-Chloro-3-hydroxycyclohex-2-en-1-one (also known as 2-chloro-1,3-cyclohexanedione) as a high-value electrophilic building block in medicinal chemistry.[1][2] Unlike its non-chlorinated parent, this reagent offers a pre-installed leaving group at the

Chemical Profile & Reactivity

Compound Identity:

-

Molecular Formula: C

H -

Tautomerism: Exists in equilibrium between the keto form (2-chloro-1,3-cyclohexanedione) and the dominant enol form (2-chloro-3-hydroxycyclohex-2-en-1-one).[1][2]

Mechanistic Advantage: The molecule possesses dual reactivity modes essential for cascade reactions:

-

Electrophilic

-Carbon: The C2 position, activated by the chlorine atom, is highly susceptible to nucleophilic attack (S -

Vinylogous Acid Chloride Character: In its enol form, the C1-C2-C3 system mimics an acid chloride, facilitating condensation reactions with binucleophiles.[1][2]

Primary Application: Synthesis of Fused Heterocycles

The most critical pharmaceutical application of this reagent is the Hantzsch-type Cyclization to form fused 5,6-bicyclic systems. This protocol is superior to direct halogenation of enones because it avoids regioselectivity issues.[1][2]

Pathway A: Tetrahydrobenzothiazoles (Dopamine/Adenosine Modulators)[1][2]

-

Target Class: Pramipexole analogs, Neuroprotective agents.[2]

-

Mechanism: The sulfur atom attacks the C2-Cl position (displacing chloride), followed by the nitrogen attacking the C1 carbonyl to close the ring.

Pathway B: Tetrahydrobenzofurans (Antimicrobial/Anticancer)[1]

-

Target Class: Cannabinoid mimetics, Fused quinones.[2]

-

Reaction Partner: 1,3-Dicarbonyls or Phenols (under basic conditions).[1][2]

-

Mechanism: Intermolecular O-alkylation followed by intramolecular Aldol condensation.[1][2]

Visualizing the Reaction Pathway

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

Caption: Divergent synthesis of fused heterocycles via S-alkylation (Top) and O-alkylation (Bottom) pathways.

Detailed Experimental Protocol

Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazole A model reaction for synthesizing dopamine agonist precursors.

Reagents Required:

Step-by-Step Methodology:

-

Preparation:

-

Addition:

-

Add Thiourea (83.7 mg, 1.1 mmol) to the solution.[2]

-

Crucial Step: Add Sodium Acetate (82 mg, 1.0 mmol) to buffer the HCl generated during the substitution. Without a base, the strong acid byproduct may degrade sensitive functional groups or stall the reaction.

-

-

Reflux:

-

Work-up:

-

Purification:

Yield Expectations:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization due to HCl accumulation.[1][2] | Increase base equivalents (NaOAc or Et |

| Sticky Product | Polymerization or side-reactions with solvent.[1][2] | Switch solvent to Isopropanol or DMF (at 80°C).[1][2] Avoid acetone (can react with thiourea).[1][2] |

| Starting Material Remains | Enol form is unreactive due to poor solubility.[1][2] | Add a catalytic amount of Iodine (I |

| Aromatization | Oxidation of the tetrahydro- ring to a fully aromatic benzothiazole.[1][2] | Perform reaction under Nitrogen/Argon atmosphere. Add antioxidants if necessary.[1][2] |

References

-

General Reactivity of 1,3-Cyclohexanedione Derivatives

-

Synthesis of Tetrahydrobenzothiazoles via Hantzsch Reaction

-

Application in Heterocyclic Chemistry (Benzofurans/Thiazoles)

-

Mechanistic Insight (Nucleophilic Substitution of

-Halo Ketones):- ChemGuide: Nucleophilic Substitution Mechanisms.

Sources

Application Note: Nucleophilic Substitution & Heterocycle Synthesis using 2-Chloro-3-hydroxycyclohex-2-en-1-one

Executive Summary & Molecule Profile[1][2]

2-Chloro-3-hydroxycyclohex-2-en-1-one (CAS: 4826-64-8) is a versatile, polyfunctional scaffold widely used in the synthesis of fused heterocycles and pharmaceutical intermediates. It exists in a dynamic equilibrium with its keto-tautomer, 2-chloro-1,3-cyclohexanedione .

While the nomenclature suggests a simple enone, the reactivity is dominated by the

Structural Dynamics

Understanding the tautomerism is critical for reaction planning. In polar protic solvents (MeOH, EtOH), the Enol form predominates, stabilized by intramolecular hydrogen bonding. In non-polar solvents (CHCl

-

Enol Form (Reactive Species): Acts as a vinylogous acid chloride. The C2-Cl bond is weakened by the electron-donating -OH group at C3 and the electron-withdrawing C1 carbonyl.

-

Dione Form: Possesses an acidic proton at C2 (pKa

4-5), making it prone to deprotonation and subsequent alkylation or ring contraction (Favorskii rearrangement) under strong basic conditions.

Mechanistic Insight: The "Substitution" Landscape

Unlike simple alkyl halides (S

Reaction Pathways Diagram[3]

Figure 1: Divergent reaction pathways based on nucleophile type and conditions.

Application Protocols

Protocol A: Synthesis of Fused Thiazoles (Hantzsch-like Cyclization)

Objective: To replace the C2-Cl and C1=O with a thiazole ring, creating a tetrahydrobenzothiazole scaffold. This is the most robust "substitution" application.

Mechanism: The sulfur atom of the thioamide attacks the C2 position (displacing chloride), followed by the nitrogen attacking the C1 carbonyl (condensation).

Materials:

-

Substrate: 2-Chloro-1,3-cyclohexanedione (1.0 eq)

-

Reagent: Thioamide or Thiourea derivative (1.1 eq)

-

Solvent: Ethanol (absolute) or DMF

-

Base: None required (autocatalytic) or Pyridine (1.0 eq)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of 2-chloro-1,3-cyclohexanedione in 5 mL of absolute ethanol.

-

Addition: Add 1.1 mmol of the thioamide (e.g., Thioacetamide for 2-methyl substituted, or Thiourea for 2-amino substituted).

-

Reflux: Heat the mixture to reflux (78°C) with stirring.

-

Observation: The reaction typically turns clear then precipitates the product as the hydrobromide/hydrochloride salt.

-

-

Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). Reaction is usually complete in 2–4 hours.

-

Work-up:

-

Cool to room temperature.[1]

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate: Neutralize with 10% NaHCO

aq. to precipitate the free base.

-

-

Purification: Recrystallize from Ethanol/Water.

Key Insight: Avoid strong hydroxide bases during this reaction to prevent the Favorskii rearrangement of the starting material.

Protocol B: Direct Nucleophilic Substitution with Sodium Azide

Objective: To introduce an azide group at C2, serving as a precursor for "Click" chemistry or Staudinger ligation.

Mechanism: S

Materials:

-

Substrate: 2-Chloro-1,3-cyclohexanedione (1.0 eq)

-

Reagent: Sodium Azide (NaN

) (1.2 eq) -

Solvent: DMF or DMSO (Polar aprotic is essential)

-

Temperature: 0°C to Room Temperature

Step-by-Step Procedure:

-

Safety Prep: Azides are shock-sensitive. Use a blast shield. Do not use chlorinated solvents (formation of diazidomethane).

-

Dissolution: Dissolve 1.0 mmol of substrate in 3 mL of DMF. Cool to 0°C in an ice bath.

-

Addition: Add 1.2 mmol of NaN

slowly. -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Note: The solution often turns deep yellow/orange.

-

-

Quench: Pour the reaction mixture into 20 mL of ice-water.

-

Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine.

-

Isolation: Dry over MgSO

and concentrate carefully (do not heat to dryness; azides are unstable). -

Product: 2-Azido-1,3-cyclohexanedione (exists in equilibrium with 3-hydroxy-2-azidocyclohex-2-enone).

Protocol C: Reaction with 1,2-Binucleophiles (Hydrazines)

Objective: Synthesis of fused pyrazoles (Tetrahydroindazoles).

Step-by-Step Procedure:

-

Dissolve 1.0 mmol 2-chloro-1,3-cyclohexanedione in Methanol (5 mL).

-

Add 1.2 mmol Hydrazine hydrate (or substituted hydrazine).

-

Stir at RT for 1 hour. The solution will likely warm up (exothermic).

-

Reflux for 1 hour to ensure complete cyclization and elimination of HCl.

-

Evaporate solvent and recrystallize from EtOH.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Solution |

| Ring Contraction (Cyclopentane formation) | Use of strong alkoxide/hydroxide bases (Favorskii Rearrangement). | Switch to weaker bases (Pyridine, Et |

| Low Yield in Substitution | Competition from O-alkylation or polymerization. | Use soft nucleophiles (Azide, Thiolates). Ensure solvent is dry (DMF/DMSO). |

| Incomplete Reaction | Poor solubility of the "Dione" form. | Use Ethanol or Acetic Acid as solvent to shift equilibrium to the reactive Enol. |